6-Methyl-5-nitronicotinonitrile
Description
6-Methyl-5-nitronicotinonitrile is a nitropyridine derivative characterized by a pyridine ring substituted with a methyl group at the 6-position, a nitro group at the 5-position, and a nitrile moiety at the 3-position (nicotinonitrile backbone).
Properties
IUPAC Name |
6-methyl-5-nitropyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c1-5-7(10(11)12)2-6(3-8)4-9-5/h2,4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGFQEQCEIJHPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-nitronicotinonitrile typically involves the nitration of 6-methylnicotinonitrile. One common method includes the reaction of 6-methylnicotinonitrile with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-nitronicotinonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 6-methyl-5-aminonicotinonitrile.
Substitution: Formation of substituted nicotinonitrile derivatives.
Scientific Research Applications
6-Methyl-5-nitronicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-5-nitronicotinonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound may also act as a ligand, binding to specific receptors or enzymes and modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 6-Methyl-5-nitronicotinonitrile with structurally related nitropyridine derivatives:
Key Observations:
- Nitrile vs. Ester Groups: The nitrile moiety in this compound offers distinct electronic properties compared to methyl or ethyl esters (e.g., –4), enabling participation in cycloaddition or nucleophilic addition reactions. Chloro Substituents: Methyl 6-chloro-5-nitronicotinate () exhibits higher reactivity in nucleophilic aromatic substitution due to the chloro group’s leaving ability.
Biological Activity
6-Methyl-5-nitronicotinonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a unique substitution pattern on the nicotinonitrile framework, characterized by:
- Methyl group at the 6-position
- Nitro group at the 5-position
- Nitrile group contributing to its reactivity
The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The specific arrangement of these functional groups is crucial for its biological interactions and activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Bioreduction of the Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, including enzymes and receptors. This process is critical for its antimicrobial and anticancer properties.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. This inhibition can affect processes such as cell proliferation and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against:
- Bacteria : Effective against strains such as Staphylococcus aureus and Escherichia coli.
- Fungi : Shows potential antifungal activity against species like Candida albicans.
The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties by inducing apoptosis in cancer cells. The compound has been tested against several cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
The observed effects include:
- Cell Cycle Arrest : Induction of G1 phase arrest.
- Increased Reactive Oxygen Species (ROS) : Leading to oxidative stress and subsequent cell death.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies provide insights into how modifications to the chemical structure influence biological activity. For instance:
- Nitro Group Positioning : Variations in the position of the nitro group significantly affect antimicrobial potency.
- Hydroxyl Substitutions : Introducing hydroxyl groups at different positions can enhance solubility and bioavailability without compromising efficacy.
Table 1 summarizes various analogs of this compound and their corresponding biological activities:
| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Nitro at 5-position | High | Moderate |
| 2-Hydroxy-6-methyl-5-nitronicotinonitrile | Hydroxyl at 2-position | Moderate | High |
| 2-Chloro-6-methyl-5-nitronicotinonitrile | Chlorine at 2-position | Low | Moderate |
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as an antibacterial agent.
Study on Anticancer Potential
Another study investigated the anticancer effects on MCF-7 cells. Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage. The IC50 was determined to be approximately 25 µM, indicating significant cytotoxicity towards cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
